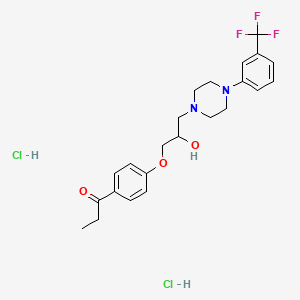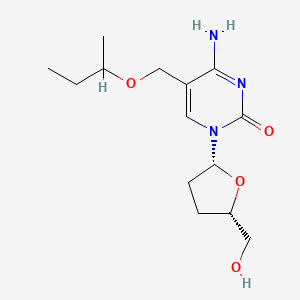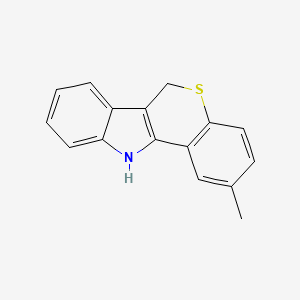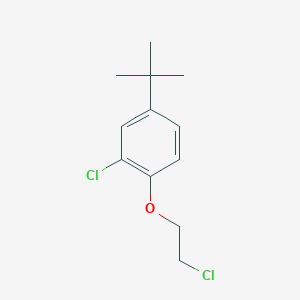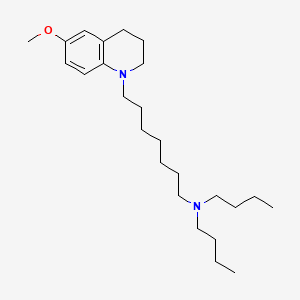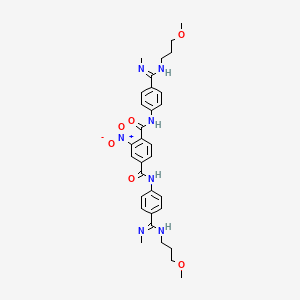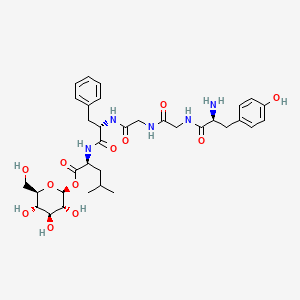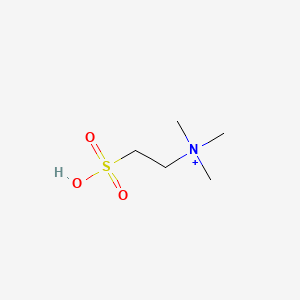
5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis (2-hydroxyethyl)oleamide, also known as N,N-bis (2-hydroxyethyl)-9-octadecenamide, is a fatty acid amide derived from oleic acid and diethanolamine. This compound is known for its surfactant properties and is widely used in various industrial applications, including as a lubricant, emulsifier, and anti-static agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-bis (2-hydroxyethyl)oleamide is synthesized through the reaction of oleic acid with diethanolamine in a 1:1 molar ratio. The reaction is typically catalyzed by orthophosphoric acid and carried out at a temperature of 140°C. The reaction follows a first-order kinetic model, and the yield can be optimized using a Taguchi orthogonal array method .
Industrial Production Methods: In industrial settings, the synthesis of N,N-bis (2-hydroxyethyl)oleamide involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-bis (2-hydroxyethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Applications De Recherche Scientifique
N,N-bis (2-hydroxyethyl)oleamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the stabilization of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N,N-bis (2-hydroxyethyl)oleamide involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and stabilizing emulsions. The compound also interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), influencing lipid metabolism and exhibiting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
N,N-bis (2-hydroxyethyl)stearamide: Similar structure but derived from stearic acid.
N,N-bis (2-hydroxyethyl)palmitamide: Derived from palmitic acid.
N,N-bis (2-hydroxyethyl)linoleamide: Derived from linoleic acid.
Uniqueness: N,N-bis (2-hydroxyethyl)oleamide is unique due to its unsaturated oleic acid backbone, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation allows for greater flexibility and reactivity in various applications, making it a versatile compound in both industrial and research settings .
Propriétés
Numéro CAS |
84989-56-0 |
|---|---|
Formule moléculaire |
C13H19Cl3N6SZn |
Poids moléculaire |
463.1 g/mol |
Nom IUPAC |
5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C13H19N6S.3ClH.Zn/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;;;;/h6-9H,1-5H3;3*1H;/q+1;;;;+2/p-3 |
Clé InChI |
BXTWGAGYWLZORL-UHFFFAOYSA-K |
SMILES canonique |
C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.Cl[Zn-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
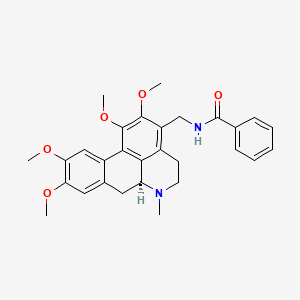
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)

